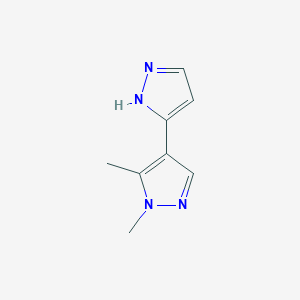![molecular formula C12H16FNO B6164072 [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol CAS No. 1700127-68-9](/img/new.no-structure.jpg)
[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol is a chemical compound characterized by the presence of a fluorine atom, a pyrrolidine ring, and a phenylmethanol group
Preparation Methods
The synthesis of [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through various methods, including cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Methanol Group: The methanol group is typically introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel biologically active compounds, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and fluorophenyl group contribute to its binding affinity and selectivity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar compounds to [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol include:
[3-chloro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol: Similar structure but with a chlorine atom instead of fluorine.
[3-bromo-2-(2-methylpyrrolidin-1-yl)phenyl]methanol: Similar structure but with a bromine atom instead of fluorine.
[3-iodo-2-(2-methylpyrrolidin-1-yl)phenyl]methanol: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs .
Properties
CAS No. |
1700127-68-9 |
|---|---|
Molecular Formula |
C12H16FNO |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C12H16FNO/c1-9-4-3-7-14(9)12-10(8-15)5-2-6-11(12)13/h2,5-6,9,15H,3-4,7-8H2,1H3 |
InChI Key |
IVGCLKVCMHAJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=C(C=CC=C2F)CO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



